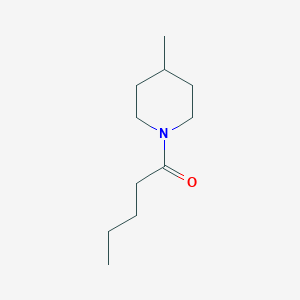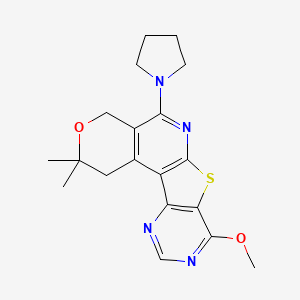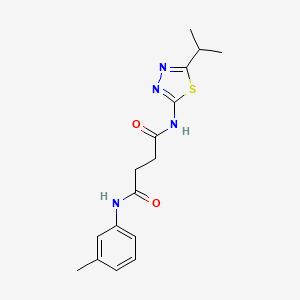
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple bonds and a silane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the pentadien-4-yne groups. The reaction conditions often require precise control of temperature and pressure to ensure the correct formation of bonds and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of specialized reactors and catalysts to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, ozone), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological systems, including as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- include other silane derivatives with multiple bonds and complex structures. Examples include:
- Silane, (1-methyl-1,2-butadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Silane, (1-methyl-1,2-hexadien-4-yne-1,3,5-triyl)tris*dimethyl-
Uniqueness
What sets Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- apart from similar compounds is its specific arrangement of bonds and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H21Si3 |
|---|---|
Molekulargewicht |
249.55 g/mol |
InChI |
InChI=1S/C12H21Si3/c1-11(14(4)5)10-12(15(6)7)8-9-13(2)3/h1-7H3 |
InChI-Schlüssel |
FQSIWJKVJDCDIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)



![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)



![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)





